molecular formula C12H15BrN2O B8684067 2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine

2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine

Cat. No.: B8684067
M. Wt: 283.16 g/mol
InChI Key: KFCZEBVNBBGBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine is a chemical compound with the molecular formula C12H15BrN2O It is known for its unique structure, which combines a quinuclidine moiety with a bromopyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine typically involves the reaction of 5-bromopyridine-2-ol with quinuclidine. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a catalyst.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine involves its interaction with specific molecular targets. The bromopyridine group can interact with various enzymes or receptors, while the quinuclidine moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloropyridin-2-yl)oxy]quinuclidine
  • 3-[(5-Fluoropyridin-2-yl)oxy]quinuclidine
  • 3-[(5-Iodopyridin-2-yl)oxy]quinuclidine

Uniqueness

2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens might not. This uniqueness can be leveraged in the design of new compounds with tailored properties and reactivity .

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C12H15BrN2O/c13-10-1-2-12(14-7-10)16-11-8-15-5-3-9(11)4-6-15/h1-2,7,9,11H,3-6,8H2

InChI Key

KFCZEBVNBBGBRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC3=NC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy quinuclidine (Aldrich, 3.2 g, 25 mmol) in DMF (anhydrous, 30 mL) was treated with NaH (Aldrich, 99%, 1.2 g, 50 mmol) at ambient temperature for 1 hour. The mixture was then treated with 2-chloro-5-bromopyridine (7.1 g, 30 mmol) and stirred at 100° C. for 6 hours. The mixture reaction was treated with Na2CO3 (2M, 10 mL) at 10° C. and extracted with ethyl acetate (2×50 mL). The extracts were combined and concentrated under reduced pressure. The title compound was purified by chromatography (SiO2, CH2Cl2:MeOH:NH3.H2O, 90:10:2, Rf. 0.20) as oil (5.3 g, yield, 75%). 1H NMR (MeOH-d4, 300 MHz) δ 1.46-1.58 (m, 1H), 1.60-1.88 (m, 2H), 1.96-2.10 (m, 1H), 2.24-2.30 (m, 1H), 2.72-2.98 (m, 5H), 3.42-3.46 (m, 1H), 5.00-5.08 (m, 1H), 6.75 (d, J=8.8 Hz, 1H), 7.77 (dd, J=8.9, 2.4 Hz, 1H), 8.16 (d, J=2.7, 1H) ppm. MS (DCl/NH3) m/z 283 (M+H)+, 285 (M+H)+.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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